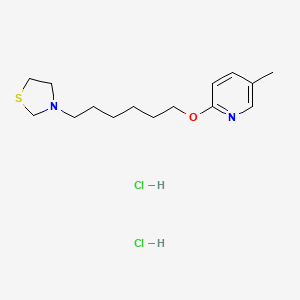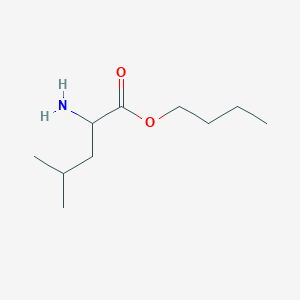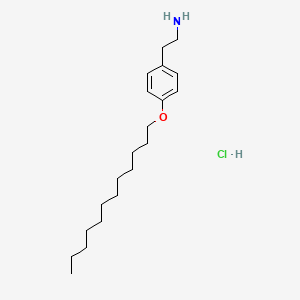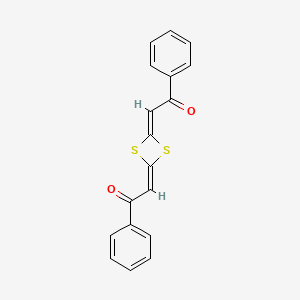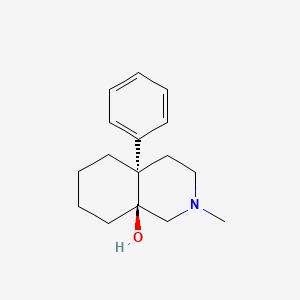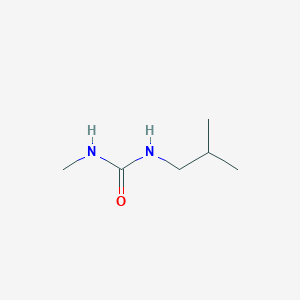
Urea, N-methyl-N'-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-methyl-N’-(2-methylpropyl)-, also known as 1-isobutyl-3-methylurea, is an organic compound with the molecular formula C6H14N2O. It is a derivative of urea where one of the nitrogen atoms is substituted with a methyl group and the other with a 2-methylpropyl group. This compound is known for its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-methyl-N’-(2-methylpropyl)-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and straightforward filtration or extraction procedures to obtain high-purity products .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it remains widely used due to its efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-methyl-N’-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and oxides, depending on the reaction type and conditions .
Wissenschaftliche Forschungsanwendungen
Urea, N-methyl-N’-(2-methylpropyl)- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Wirkmechanismus
The mechanism of action of Urea, N-methyl-N’-(2-methylpropyl)- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction is crucial for its biological activity and drug-like properties. The compound can interact with both backbone and side chains of proteins, making van der Waals contacts with nonpolar moieties . These interactions are responsible for its specific biological effects and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,1-diphenylurea: This compound has a similar urea structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Diethyl-1,3-diphenylurea: Another urea derivative with different alkyl groups, used in various industrial applications.
Uniqueness
Urea, N-methyl-N’-(2-methylpropyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to form stable interactions with proteins and receptors makes it valuable in medicinal chemistry and drug design .
Eigenschaften
CAS-Nummer |
38014-54-9 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1-methyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9) |
InChI-Schlüssel |
JLMRWMITMSWWCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
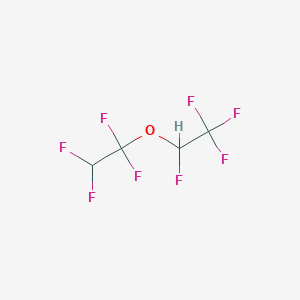

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
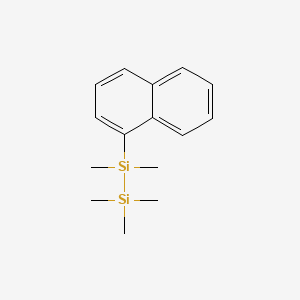
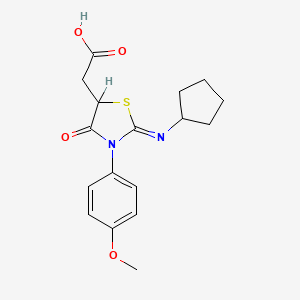

![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
